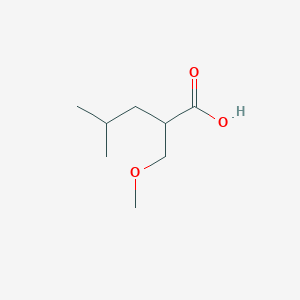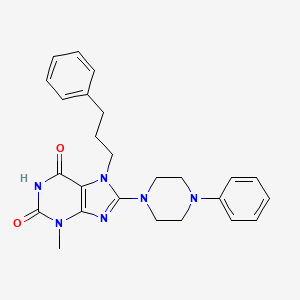![molecular formula C15H17F3N2O B2662007 3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide CAS No. 337921-13-8](/img/structure/B2662007.png)
3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The structure of this compound would likely be characterized by the presence of the pyrrolidine ring, the trifluoromethyl group, and the phenyl group . The exact structure would depend on the specific arrangement and bonding of these groups.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrolidine ring and the trifluoromethyl group. Pyrrolidine derivatives are known to exhibit a variety of biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could impart unique physicochemical properties .
Scientific Research Applications
Prodrug Development
One notable application involves the development of prodrugs. For instance, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide was synthesized via a cycloaddition reaction involving N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide. This compound demonstrates significant potential as a prodrug, being metabolized in rats to yield plasma concentrations of an anti-inflammatory agent, illustrating its utility in enhancing the bioavailability of therapeutic agents (Patterson, Cheung, & Ernest, 1992).
Organic Synthesis
In the realm of organic synthesis, the compound has been implicated in the reaction of olefins with α-cyanoacetamide in the presence of manganese(III) acetate, leading to the formation of 2-butenamides. This showcases its role in facilitating complex chemical reactions, contributing to the synthesis of various organic compounds with potential applications in materials science and drug development (Sato, Nishino, & Kurosawa, 1987).
Photophysical Properties
Furthermore, research on polypyridine ruthenium(II) complexes containing different monodentate ligands, including pyrrolidine-based ligands, has highlighted the significant photophysical properties of these complexes. Such studies are crucial for the development of new materials for photovoltaic applications and the design of molecular devices with enhanced light-harvesting capabilities (Bonnet et al., 2003).
Metallosupramolecular Structures
The compound also plays a role in the formation of metallosupramolecular structures. Research involving copper(I) ions has revealed the ability of related compounds to serve as dynamic units for constructing various metallosupramolecular architectures. This has implications for the development of novel materials with potential applications in catalysis, sensing, and nanotechnology (Schmittel et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-3-pyrrolidin-1-yl-N-[2-(trifluoromethyl)phenyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c1-11(20-8-4-5-9-20)10-14(21)19-13-7-3-2-6-12(13)15(16,17)18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYAYGYOHGMXTN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1C(F)(F)F)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=CC=C1C(F)(F)F)/N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

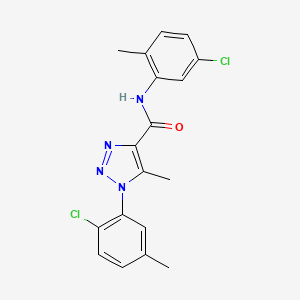
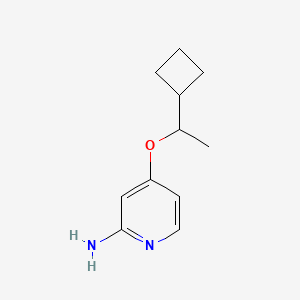
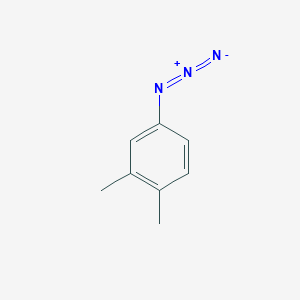
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2661930.png)
![[1-(3-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2661931.png)
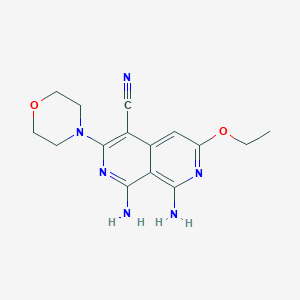
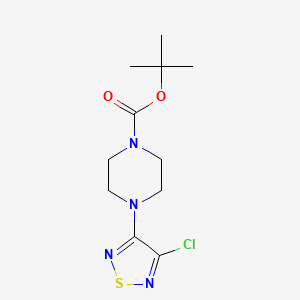
![Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2661936.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2661939.png)
